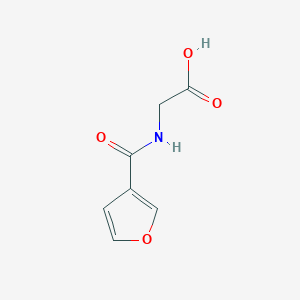

2-(Furan-3-ylformamido)acetic acid

Descripción general

Descripción

“2-(Furan-3-ylformamido)acetic acid” is a chemical compound with the formula C7H7NO4 . It is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of “this compound” could potentially involve the use of innovative catalytic pathways such as the cross-ketonization of methyl 2-furoate with carboxylic acids . This process involves the continuous-flow, gas-phase synthesis of 2-acetyl furan (AF) by means of the catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a simple and cheap ZrO2 catalyst .Molecular Structure Analysis

The molecular structure of “this compound” contains total 29 bond(s); 17 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 3 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 secondary amide(s) (aromatic), 1 hydroxyl group(s), and 1 Furane(s) .Chemical Reactions Analysis

The chemical reactions involving “this compound” could potentially involve ketonization reactions for the valorization of a wide plethora of biomass-derived carboxylic acids . Ketonization reactions have emerged as a very promising way to valorise multiple biomass-derived products such as carboxylic acids, esters, aldehydes and alcohols .Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

2-(Furan-3-ylformamido)acetic acid is involved in various chemical synthesis and catalysis processes. A study by Ji et al. (2019) explored the acylation of furan with acetic acid over an H-ZSM-5 catalyst. They found that acetic acid adsorbs strongly at Bronsted sites, with furan oligomerizing upon adsorption at room temperature. This research suggests potential applications in selective acylation reactions, which are crucial in organic synthesis (Ji et al., 2019).

Maillard Reaction Studies

Hofmann (1998) investigated the Maillard reaction, which is a form of non-enzymatic browning in foods. Their study revealed that the condensation of hexose dehydration products with furan-2-carboxaldehyde formed labile compounds, which then reacted further. This research highlights the role of furan derivatives like this compound in understanding food chemistry and processing (Hofmann, 1998).

Reactions with Other Organic Compounds

Bartle et al. (1978) explored the reactions of 2,4-dinitrobenzenediazonium ions with furans, including derivatives like this compound. They observed that the reaction course is highly dependent on the reaction conditions. This study offers insights into the reactivity of furan derivatives in organic synthesis, which is essential for the development of new pharmaceuticals and materials (Bartle et al., 1978).

Potential Antiprotozoal Agents

Ismail et al. (2004) synthesized compounds involving this compound derivatives and evaluated their antiprotozoal activities. They found that these compounds showed strong DNA affinities and exhibited significant in vitro and in vivo activities against protozoal infections, suggesting potential applications in antiprotozoal drug development (Ismail et al., 2004).

Biochemical Analysis in Medical Research

Danilchenko (2017) analyzed the serum biochemical parameters in rats treated with a compound structurally related to this compound. This study contributes to understanding the biochemical effects of furan derivatives, which is essential in pharmacology and toxicology (Danilchenko, 2017).

Electrochemical Applications

Mo et al. (2015) investigated the electrochemical polymerization of 2-(thiophen-2-yl)furan, a compound similar to this compound. They found enhanced capacitance properties in specific electrolytes, indicating potential applications in supercapacitor and other electrochemical devices (Mo et al., 2015).

Environmental Applications

Fangming Jin et al. (2005) discussed a hydrothermal process involving furan derivatives for acetic acid production from carbohydrate biomass. This research provides insights into the environmental applications of furan derivatives in biomass conversion and green chemistry (Fangming Jin et al., 2005).

Safety and Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-(furan-3-carbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-6(10)3-8-7(11)5-1-2-12-4-5/h1-2,4H,3H2,(H,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFHPHVTCBZHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

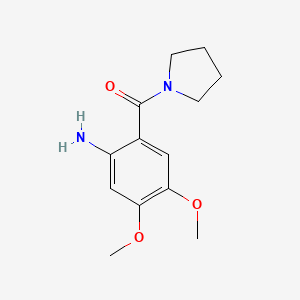

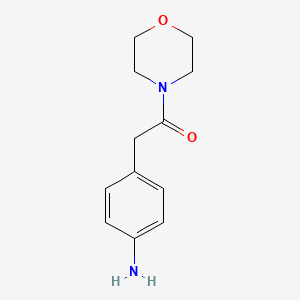

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(N-methyl3,4-dimethylbenzenesulfonamido)phenoxy]propanoic acid](/img/structure/B3372671.png)

![3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B3372729.png)

![1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one](/img/structure/B3372743.png)

![2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3372755.png)